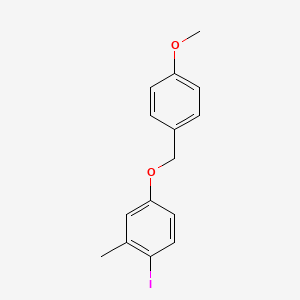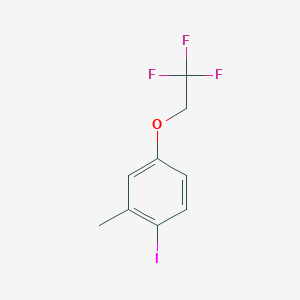
1-Chloro-4-iodo-2-isopropoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
1-Chloro-4-iodo-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Another method involves the electrophilic aromatic substitution of a benzene derivative. In this process, the benzene ring undergoes substitution reactions with electrophiles such as chlorine and iodine in the presence of a catalyst . The reaction conditions include a suitable solvent, temperature control, and sometimes the use of a Lewis acid catalyst.
化学反应分析
1-Chloro-4-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding dehalogenated product.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a significant reaction for this compound, allowing the formation of carbon-carbon bonds with various organoboron compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in a substitution reaction with sodium hydroxide, the product would be a phenol derivative.
科学研究应用
1-Chloro-4-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for constructing various aromatic compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its derivatives may exhibit properties such as antimicrobial or anticancer activity.
Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Chloro-4-iodo-2-isopropoxybenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking an electrophile to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product .
In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the organoboron compound. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the coupled product .
相似化合物的比较
1-Chloro-4-iodo-2-isopropoxybenzene can be compared with other similar compounds such as:
2-Chloro-1-iodo-4-isopropoxybenzene: This compound has a similar structure but with different positions of the substituents on the benzene ring.
1-Chloro-4-iodobenzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-chloro-2-isopropoxybenzene: Substitutes bromine for iodine, which can affect the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and the types of products formed in chemical reactions.
属性
IUPAC Name |
1-chloro-4-iodo-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGHLNKOLNWTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














